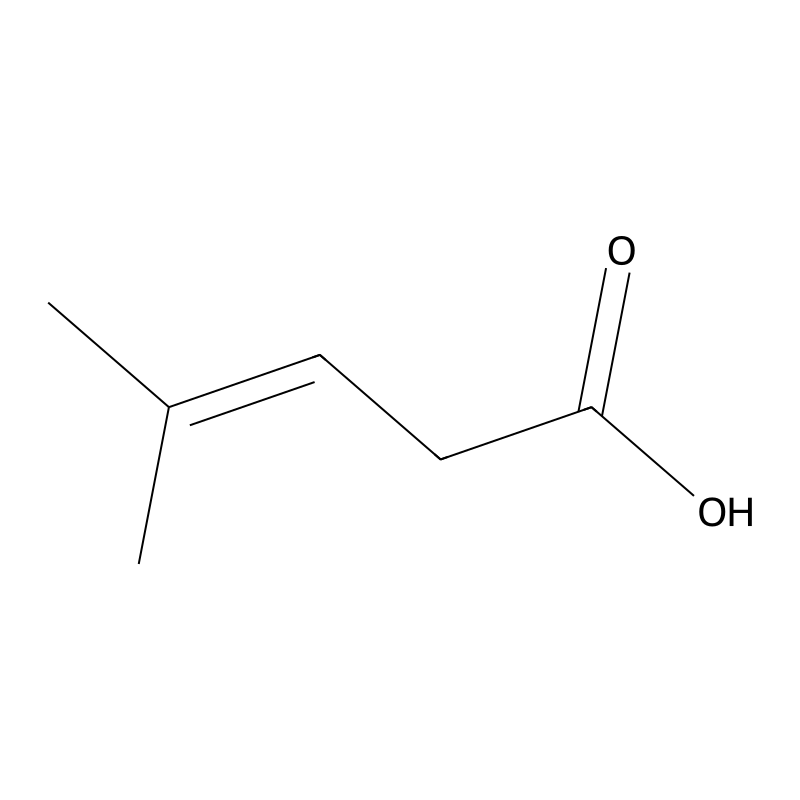4-Methyl-3-pentenoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis Applications:
- 4-Methyl-3-pentenoic acid serves as a precursor for the synthesis of various organic compounds, including:
- 5-Phenylseleno-3-methyl-4-pentanolides (trans and cis isomers): These compounds exhibit potential antitumor and antioxidant activities [2].
- 5-Iodo-3-methyl-4-pentanolides (trans and cis isomers): Similar to the phenylseleno-derivatives, these compounds also possess potential antitumor and anti-inflammatory properties [2].
- 3-Methyl-4-pentene-1-ol: This alcohol finds application in the synthesis of fragrances and flavors [4].
Citations:
4-Methyl-3-pentenoic acid, also known as pyroterebic acid, is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It is characterized by a methyl group attached to the fourth carbon of a pentenoic acid chain, specifically at the 3-position of the double bond. This unique structure contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
- Esterification: Reacting with alcohols to form esters.
- Hydrogenation: The double bond can be hydrogenated to form 4-methylpentanoic acid.
- Halogenation: The double bond can react with halogens to form dihalides.
- Oxidation: The carboxylic acid group can undergo oxidation under strong conditions, although it is already in an oxidized state.
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties .
Several methods exist for synthesizing 4-methyl-3-pentenoic acid:
- From 3-Pentenoic Acid: Methylation of 3-pentenoic acid using methyl iodide in the presence of a base.
- Via Aldol Condensation: An aldol reaction between acetaldehyde and butyric acid, followed by dehydration.
- Biological Synthesis: Some studies suggest that certain microorganisms may be capable of producing this compound through metabolic pathways involving fatty acids.
These methods highlight its synthetic versatility and potential for production in laboratory settings .
4-Methyl-3-pentenoic acid finds applications primarily in:
- Chemical Synthesis: As a building block for producing more complex organic molecules.
- Pharmaceuticals: Potential precursor for drug development due to its unique structural features.
- Flavoring Agents: Used in the food industry for flavor enhancement due to its pleasant aroma profile.
Its applications stem from its reactivity and the ability to modify its structure through various
Several compounds share structural similarities with 4-methyl-3-pentenoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Pentenoic Acid | C₅H₈O₂ | Lacks the methyl group at the fourth position |
| 4-Methylpentanoic Acid | C₆H₁₂O₂ | Saturated version without double bond |
| 2-Methyl-2-pentenoic Acid | C₆H₁₂O₂ | Different position of the methyl group |
| 3-Methyl-4-pentenoic Acid | C₆H₁₂O₂ | Similar structure but different double bond location |
The uniqueness of 4-methyl-3-pentenoic acid lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .
This detailed overview provides insight into the characteristics, reactions, biological relevance, synthesis methods, applications, and comparative analysis of 4-methyl-3-pentenoic acid within the context of related compounds.
XLogP3
Other CAS
Use Classification
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]








